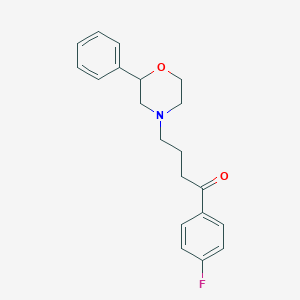![molecular formula C20H22N4O2S B295222 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295222.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxole group, a piperazine ring, and a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (130°C) for about 9 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antidepressant agent. The compound has shown promising results in various in vivo models, including maximal electroshock tests and subcutaneous pentylenetetrazole-induced seizure tests.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, potentially useful in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a dopamine agonist and α2-adrenergic antagonist. It binds to dopamine receptors, influencing neurotransmission and exhibiting effects similar to those of dopamine.
Pathways Involved: The compound’s interaction with dopamine receptors affects various pathways related to mood regulation, motor control, and cognitive functions. Its α2-adrenergic antagonist properties contribute to its potential antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piribedil: An antiparkinsonian agent that also acts as a dopamine agonist and α2-adrenergic antagonist.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: A compound with anticonvulsant and antidepressant properties.
Uniqueness
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, including the benzodioxole group, piperazine ring, and thieno[2,3-d]pyrimidine core. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H22N4O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H22N4O2S/c1-2-15-10-16-19(21-12-22-20(16)27-15)24-7-5-23(6-8-24)11-14-3-4-17-18(9-14)26-13-25-17/h3-4,9-10,12H,2,5-8,11,13H2,1H3 |
Clé InChI |
WZZZNXGNISTCIL-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)
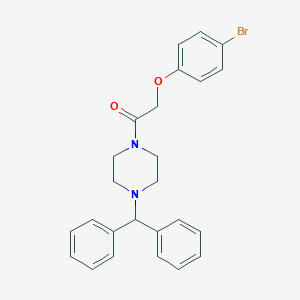
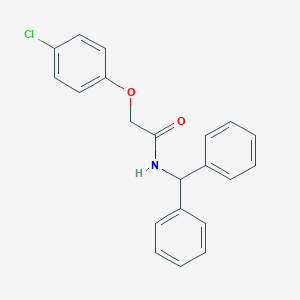
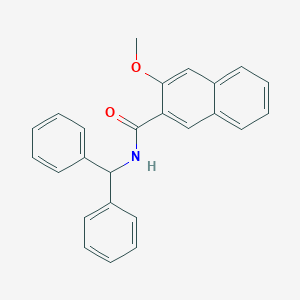

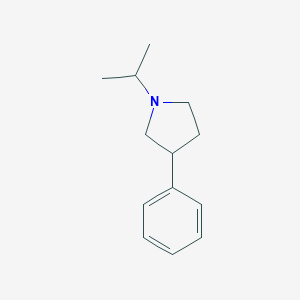

![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

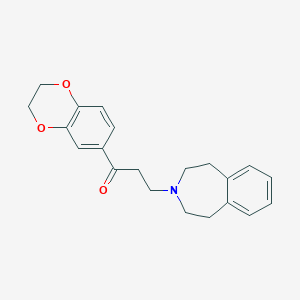
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
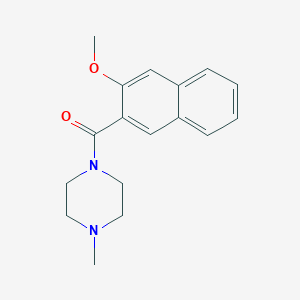
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
